molecular formula C15H34N2 B11821000 1-Dodecyl-2-propylhydrazine

1-Dodecyl-2-propylhydrazine

Cat. No.: B11821000
M. Wt: 242.44 g/mol
InChI Key: MGSYDHMIPNKNMM-UHFFFAOYSA-N
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Preparation Methods

Laurylamino propylamine can be synthesized through the reaction of dodecylamine with acrylonitrile, followed by hydrogenation. The reaction typically involves the following steps:

Industrial production methods often involve the use of high-pressure hydrogenation reactors and catalysts such as Raney nickel to facilitate the hydrogenation process .

Chemical Reactions Analysis

Laurylamino propylamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include amine oxides, primary amines, and quaternary ammonium compounds .

Mechanism of Action

The mechanism of action of Laurylamino propylamine involves its interaction with lipid membranes and proteins. It can disrupt lipid bilayers, leading to increased membrane permeability. This property makes it useful as a surfactant and emulsifying agent . Additionally, it can interact with proteins, altering their structure and function, which is beneficial in various biochemical applications .

Comparison with Similar Compounds

Laurylamino propylamine can be compared with other similar compounds such as:

Laurylamino propylamine is unique due to its specific chain length and the presence of two amine groups, which provide it with distinct surfactant and emulsifying properties .

Properties

Molecular Formula

C15H34N2

Molecular Weight

242.44 g/mol

IUPAC Name

1-dodecyl-2-propylhydrazine

InChI

InChI=1S/C15H34N2/c1-3-5-6-7-8-9-10-11-12-13-15-17-16-14-4-2/h16-17H,3-15H2,1-2H3

InChI Key

MGSYDHMIPNKNMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNNCCC

Origin of Product

United States

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